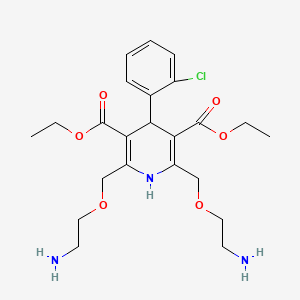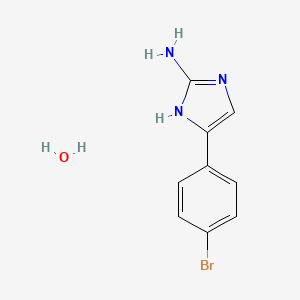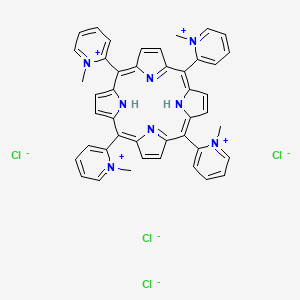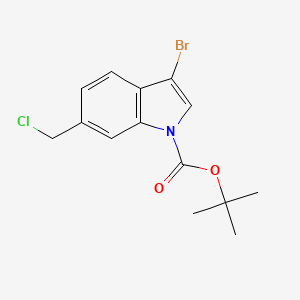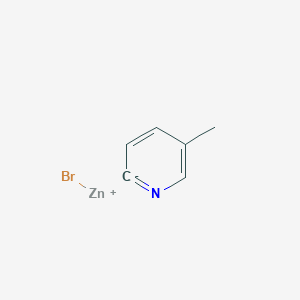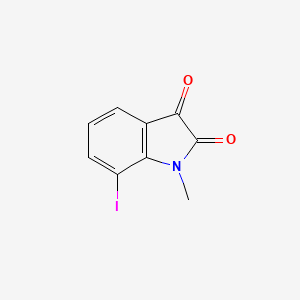
7-Iodo-1-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-1-methylindoline-2,3-dione is a derivative of indoline, a heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 7th position and a methyl group at the 1st position of the indoline ring, along with a dione functional group at the 2nd and 3rd positions. Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-1-methylindoline-2,3-dione typically involves the iodination of 1-methylindoline-2,3-dione. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the indoline ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the dione functional group can lead to the formation of hydroxy derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed:
- Oxidized derivatives with additional oxygen-containing functional groups.
- Reduced derivatives with hydroxy groups.
- Substituted derivatives with various nucleophiles replacing the iodine atom .
Applications De Recherche Scientifique
Chemistry: 7-Iodo-1-methylindoline-2,3-dione is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicinal chemistry, this compound derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 7-Iodo-1-methylindoline-2,3-dione involves its interaction with specific molecular targets in biological systems. The iodine atom and the dione functional group play crucial roles in its reactivity and binding affinity to target proteins. The compound can inhibit enzyme activity or disrupt cellular processes by forming covalent bonds or through non-covalent interactions .
Comparaison Avec Des Composés Similaires
- 7-Methylindoline-2,3-dione
- 1-Methylindoline-2,3-dione
- 7-Bromo-1-methylindoline-2,3-dione
Comparison: Compared to its analogs, 7-Iodo-1-methylindoline-2,3-dione exhibits unique reactivity due to the presence of the iodine atom, which can participate in halogen bonding and other specific interactions. This makes it a valuable compound in the design of new drugs and materials with enhanced properties .
Propriétés
Numéro CAS |
906660-36-4 |
|---|---|
Formule moléculaire |
C9H6INO2 |
Poids moléculaire |
287.05 g/mol |
Nom IUPAC |
7-iodo-1-methylindole-2,3-dione |
InChI |
InChI=1S/C9H6INO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3 |
Clé InChI |
SZHNUEDLGOCFPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC=C2I)C(=O)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


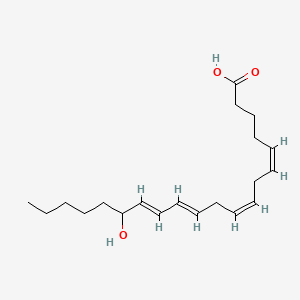
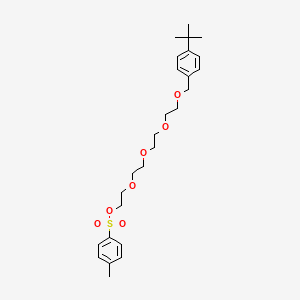
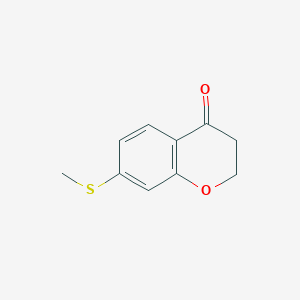
![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
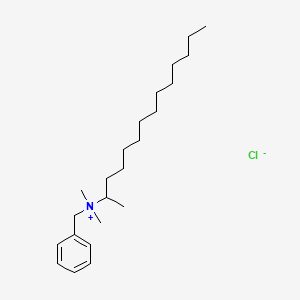
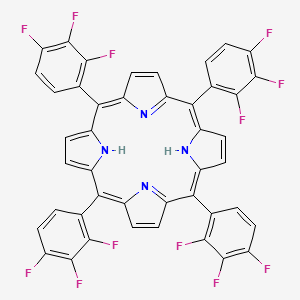
![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
